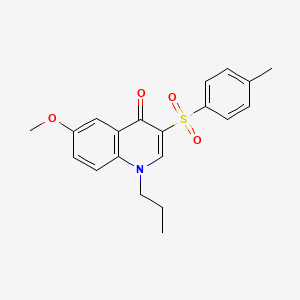
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to minimize waste and improve yield. The use of catalysts and optimized reaction conditions are crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles such as acyl chlorides are often employed.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with altered properties.
Mechanism of Action
The mechanism by which 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies are required to elucidate its exact mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
6-Methoxyquinoline: Similar core structure but lacks the benzenesulfonyl group.
4-Methylbenzenesulfonic acid: Contains the benzenesulfonyl group but lacks the quinoline core.
1-Propylquinoline: Similar to the target compound but without the methoxy and benzenesulfonyl groups.
Uniqueness: The presence of both methoxy and benzenesulfonyl groups in the target compound distinguishes it from other quinoline derivatives, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one in scientific research and its potential applications in various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-21-13-19(26(23,24)16-8-5-14(2)6-9-16)20(22)17-12-15(25-3)7-10-18(17)21/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNRSHLDAAJUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2910050.png)
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)
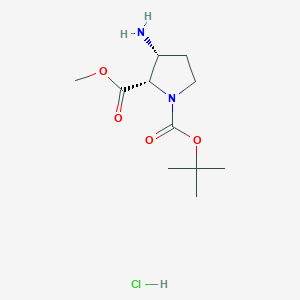
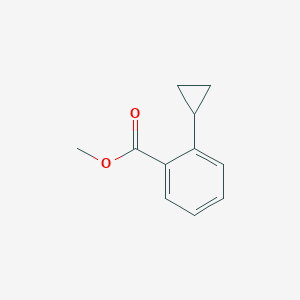
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
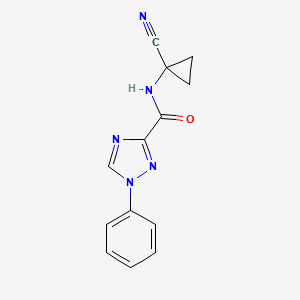
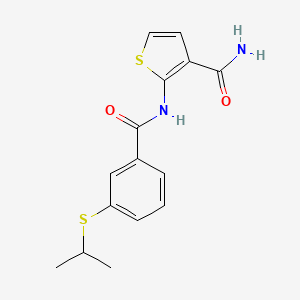
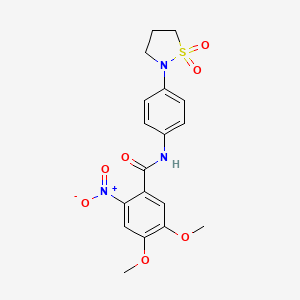
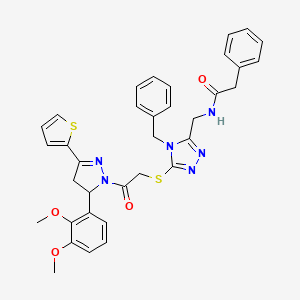
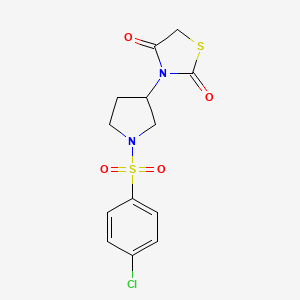
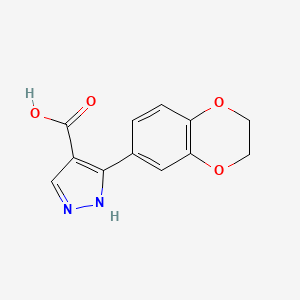
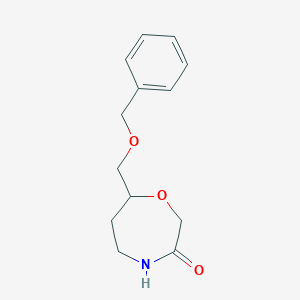
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
